5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an aminobenzyl group and a methyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with a thiazolidine-2,4-dione derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thionyl chloride, which acts as a dehydrating agent, and various solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes steps such as the preparation of intermediates, purification through recrystallization or chromatography, and quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminobenzyl derivatives.
Scientific Research Applications
5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzyl alcohol: A compound with a similar aminobenzyl group but lacking the thiazolidine ring.
3-Methylthiazolidine-2,4-dione: A compound with a similar thiazolidine ring but lacking the aminobenzyl group.
Uniqueness
5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to the combination of its aminobenzyl and thiazolidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRZYTLQKBPRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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